molecular formula C11H12N2O2S B245314 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole

1-[(4-ethylphenyl)sulfonyl]-1H-imidazole

Cat. No. B245314
M. Wt: 236.29 g/mol
InChI Key: DNXRWQIVGXHIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethylphenyl)sulfonyl]-1H-imidazole, also known as ESI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

1-[(4-ethylphenyl)sulfonyl]-1H-imidazole has been shown to have potential applications in various scientific research fields. In medicinal chemistry, 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole has been studied as a potential inhibitor of protein kinase C, an enzyme that plays a crucial role in cellular signaling pathways. 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole has also been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
In addition to its medicinal chemistry applications, 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole has also been studied in the field of materials science. 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole has been used as a dopant in the fabrication of organic field-effect transistors, where it has been shown to improve device performance.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole as a protein kinase C inhibitor involves its binding to the enzyme's active site, thereby preventing its phosphorylation activity. The exact mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole as an anti-inflammatory agent is not fully understood, but it has been suggested that it may involve the inhibition of NF-κB signaling pathways.
Biochemical and Physiological Effects:
1-[(4-ethylphenyl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole can inhibit the proliferation of cancer cells and induce apoptosis. 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, one limitation of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole. In medicinal chemistry, further research could be conducted to optimize the structure of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole for improved protein kinase C inhibition. In materials science, 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole could be studied further as a dopant for organic field-effect transistors, with the goal of improving device performance. Additionally, further research could be conducted to elucidate the mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole as an anti-inflammatory agent.

Synthesis Methods

The synthesis of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole involves the reaction of 4-ethylbenzenesulfonyl chloride with imidazole in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.

properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(4-ethylphenyl)sulfonylimidazole

InChI

InChI=1S/C11H12N2O2S/c1-2-10-3-5-11(6-4-10)16(14,15)13-8-7-12-9-13/h3-9H,2H2,1H3

InChI Key

DNXRWQIVGXHIDI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Origin of Product

United States

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